molecular formula C7H6N4O B13122563 Imidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 76075-27-9

Imidazo[1,2-a]pyrimidine-2-carboxamide

Katalognummer: B13122563
CAS-Nummer: 76075-27-9
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: HOEDODNTXLPKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyrimidines with α-halocarbonyl compounds. Another approach involves the use of 1,3-dicarbonyl compounds, nitroolefins, or alkynes . These reactions are often carried out under mild conditions, using catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the this compound derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Imidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a highly versatile compound for research and development .

Eigenschaften

CAS-Nummer

76075-27-9

Molekularformel

C7H6N4O

Molekulargewicht

162.15 g/mol

IUPAC-Name

imidazo[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H,(H2,8,12)

InChI-Schlüssel

HOEDODNTXLPKFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2N=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.